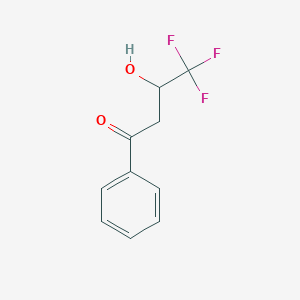

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

Vue d'ensemble

Description

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is a chemical compound with a significant role in organic synthesis and material science due to its unique trifluoromethyl group and functional groups, which enable a wide range of chemical transformations.

Synthesis Analysis

The synthesis of this compound involves reacting 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one with dichlorophosphines to give phosphonites, which rearrange to form tricyclic diastereoisomeric phosphoranes and finally yield diastereoisomeric oxaphospholanes upon splitting off 1,1,1-trifluoro-4-phenyl-2-butene-4-one (Ratner et al., 1997). Another synthesis approach involves an electrochemical strategy to synthesize nanoparticles via a three-component reaction of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, highlighting the compound's utility in nanotechnology (Goodarzi & Mirza, 2020).

Molecular Structure Analysis

Studies on copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes with various ligands have provided insights into the molecular structure of 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one derivatives, showing diverse coordination geometries and hydrogen-bonded networks, which are crucial for understanding the reactivity and interaction of this compound with metals (Perdih, 2017).

Chemical Reactions and Properties

This compound's ability to undergo various chemical reactions, such as Baeyer-Villiger oxidation and electrochemical condensations, highlights its versatility in organic synthesis. The formation of trifluoromethylated oxaphospholanes and dihydropyridine-3-carbonitriles nanoparticles underscores its reactivity and potential in creating fluorine-containing molecules and materials (Ratner et al., 1997; Goodarzi & Mirza, 2020).

Physical Properties Analysis

While specific studies on the physical properties of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one are scarce, the structural information and reactivity patterns provide insights into its physical behavior, including solubility and thermal stability, which are essential for its application in material science and organic synthesis.

Chemical Properties Analysis

The chemical properties of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one, such as its reactivity towards nucleophiles, electrophiles, and its ability to form stable complexes with metals, are crucial for its utility in synthesizing complex organic molecules and materials. The studies on its reactions and the formation of complexes with copper(II) shed light on its chemical versatility and potential applications in catalysis and material science (Perdih, 2017).

Applications De Recherche Scientifique

Trifluoromethylated Oxaphospholanes Synthesis : Ratner et al. (1997) discussed the synthesis of trifluoromethylated 1,2λ5σ4-oxaphospholanes using 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one and dichlorophosphines, revealing insights into phosphonite chemistry and molecular structures of the resulting compounds (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).

Electrochemical Synthesis of Dihydropyridine Derivatives : Goodarzi and Mirza (2020) described an electrochemical method for synthesizing 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles using 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This method offers environmental benefits and high product yields (Goodarzi & Mirza, 2020).

Cinchonine-Catalyzed Aldol Reaction : Funabiki et al. (2017) explored the cinchonine-catalyzed in situ generation of trifluoroacetaldehyde from its hemiacetal, and its direct aldol reaction with 2-methoxy-1-phenylethanone, yielding 4,4,4-trifluoro-3-hydroxy-2-methoxy-1-phenylbutan-1-one (Funabiki, Yano, Hayakawa, Inuzuka, Kubota, & Matsui, 2017).

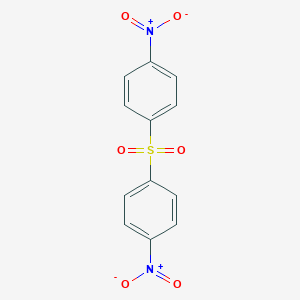

Novel Copper(II) and 2,2'-Biimidazole-promoted Reactions : Zhou, Zeng, and Zou (2010) developed an efficient method for reacting 4,4,4-trifluoro-1-phenylbutane-1,3-dione with iodobenzene diacetate, assisted by Cu(II) and 2,2'-biimidazole, which led to unexpected product formation (Zhou, Zeng, & Zou, 2010).

Synthesis of Copper(II) Complexes : Perdih (2017) reported on the preparation and molecular structures of copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes, highlighting hydrogen-bonded networks and coordination properties (Perdih, 2017).

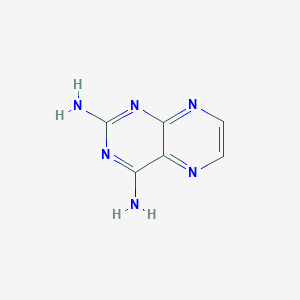

One-Pot Synthesis of Triazolo[1,5-a]pyrimidine Derivatives : Li, Yao, Lei, Yu, and Tu (2011) described a one-pot synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives using 4,4,4-trifluoro-1-phenylbutane-1,3-dione, emphasizing the method's simplicity and eco-friendliness (Li, Yao, Lei, Yu, & Tu, 2011).

Enantioselective Synthesis of Odorants : Liang, Sun, Tian, Wang, and Sun (2013) developed an efficient and highly enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one, using asymmetric epoxidation and hydrogenolysis (Liang, Sun, Tian, Wang, & Sun, 2013).

Baker’s Yeast Reduction : Davoli, Forni, Moretti, Prati, and Torre (1999) obtained enantioselective Baker’s yeast reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate to produce ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Davoli, Forni, Moretti, Prati, & Torre, 1999).

Safety And Hazards

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRAOIBBJUNFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.